Cas no 82535-76-0 (Myoscorpine)

Myoscorpine structure
Myoscorpine structure
Nome del prodotto:Myoscorpine
Numero CAS:82535-76-0
MF:C20H31NO6
MW:381.4632
CID:1806844
PubChem ID:6440700

Myoscorpine Proprietà chimiche e fisiche

Nomi e identificatori

    • (2S,3R)-2,3-Dihydroxy-2-isopropylbutanoic acid [[(7R)-5,6,7,7aα-tetrahydro-7β-[(E)-2-methyl-2-butenoyloxy]-3H-pyrrolizin]-1-ylmethyl] ester
    • (1R,7aR)-7-({[(2S,3R)-2,3-dihydroxy-2-(1-methylethyl)butanoyl]oxy}methyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2E)-2-methylbut-2-enoate
    • (1R,7aR)-7-({[(2S,3R)-2,3-Dihydroxy-2-isopropylbutanoyl]oxy}methyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2E)-2-methyl-2-butenoate
    • 2-Butenoic acid, 2-methyl-, (1R,7aR)-7-(((2S,3R)-2,3-dihydroxy-2-(1-methylethyl)-1-oxobutoxy)methyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (2E)-
    • 2-butenoic acid, 2-methyl-, (1R,7aR)-7-[[[(2S,3R)-2,3-dihydroxy-2-(1-methylethyl)-1-oxobutyl]oxy]methyl]-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (2E)-
    • Myoscorpine
    • [(7R,8R)-7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate
    • 2-BUTENOIC ACID, 2-METHYL-, 7-((2,3-DIHYDROXY-2-(1-METHYLETHYL)-1-OXOBUTOXY)METHYL)-2,3,5,7A-TETRAHYDRO-1H-PYRROLIZIN-1-YL ESTER, (1R-(1.ALPHA.(E),7(2S*,3R*),7A.BETA.))-
    • DTXSID00231837
    • Q27266347
    • AKOS040734295
    • 7-TIGLOYLINTERMEDINE
    • DTXCID30154328
    • 82535-76-0
    • UNII-755V48P1HV
    • 755V48P1HV
    • 2-BUTENOIC ACID, 2-METHYL-, 7-((2,3-DIHYDROXY-2-(1-METHYLETHYL)-1-OXOBUTOXY)METHYL)-2,3,5,7A-TETRAHYDRO-1H-PYRROLIZIN-1-YL ESTER, (1R-(1alpha(E),7(2S*,3R*),7Abeta))-
    • (2S,3R)-2,3-Dihydroxy-2-isopropylbutanoic acid [[(7R)-5,6,7,7aalpha-tetrahydro-7beta-[(E)-2-methyl-2-butenoyloxy]-3H-pyrrolizin]-1-ylmethyl] ester
    • Inchi: InChI=1S/C20H31NO6/c1-6-13(4)18(23)27-16-8-10-21-9-7-15(17(16)21)11-26-19(24)20(25,12(2)3)14(5)22/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6+/t14-,16-,17-,20+/m1/s1
    • Chiave InChI: MVWPTZQHBOWRTF-MVEITQORSA-N
    • Sorrisi: CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O

Proprietà calcolate

  • Massa esatta: 381.21513771g/mol
  • Massa monoisotopica: 381.21513771g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 9
  • Complessità: 640
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.3
  • Superficie polare topologica: 96.3Ų

Proprietà sperimentali

  • Colore/forma: Powder
Fornitori consigliati
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司